molecular formula C9H8N2O3 B1320610 3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one CAS No. 937602-17-0

3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one

Cat. No.: B1320610
CAS No.: 937602-17-0
M. Wt: 192.17 g/mol
InChI Key: QKIWNQHBVNCVHF-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of 2-aminophenol derivatives: This involves the reaction of 2-aminophenol with suitable carbonyl compounds under acidic or basic conditions.

    Oxime formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)-6-methyl-2H-benzo[b][1,4]oxazin-2-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine derivatives: Compounds with similar core structures but different substituents.

    Oxime derivatives: Compounds with similar oxime functional groups.

Properties

IUPAC Name

3-(hydroxyamino)-6-methyl-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-7-6(4-5)10-8(11-13)9(12)14-7/h2-4,13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIWNQHBVNCVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232193
Record name 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-17-0
Record name 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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